3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a fluorinated aromatic sulfonamide compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several routes, including the following:
Starting from 3,5-difluorobenzenesulfonyl chloride: Reacting 3,5-difluorobenzenesulfonyl chloride with 4-(pyrrolidin-1-yl)but-2-yn-1-amine under basic conditions to form the target compound.
From 3,5-difluorobenzenesulfonic acid: Converting 3,5-difluorobenzenesulfonic acid to its corresponding chloride, followed by reaction with 4-(pyrrolidin-1-yl)but-2-yn-1-amine.
Industrial Production Methods: In an industrial setting, the synthesis would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Reduction: Reduction reactions can target the pyrrolidine ring or the difluorophenyl group.
Substitution: Substitution reactions can occur at various positions on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Typical reagents include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products Formed:
Oxidation: Sulfonic acid derivatives, sulfonyl chlorides.
Reduction: Amine derivatives, reduced phenyl groups.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with fluorinated aromatic groups. Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays. Medicine: Industry: Use in material science for the development of advanced materials with specific properties.
Mechanism of Action
The exact mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
3,5-Difluorobenzenesulfonamide: Similar structure but lacks the pyrrolidine and but-2-ynyl groups.
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Similar structure but without the difluorophenyl group.
3,5-Difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Similar but with a piperidine ring instead of pyrrolidine.
Uniqueness: The presence of both the difluorophenyl group and the pyrrolidine ring in 3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide provides unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,5-difluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2S/c15-12-9-13(16)11-14(10-12)21(19,20)17-5-1-2-6-18-7-3-4-8-18/h9-11,17H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGLEXABCNZQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNS(=O)(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.